molecular formula C8H16O2Si B11914282 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one CAS No. 918422-55-6

5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one

Cat. No.: B11914282
CAS No.: 918422-55-6
M. Wt: 172.30 g/mol
InChI Key: UVSGHOKXFZINQB-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one: is an organic compound that features a tetrahydropyran ring substituted with a trimethylsilyl group. This compound is notable for its applications in organic synthesis, particularly as a protecting group for alcohols and as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one typically involves the reaction of tetrahydropyran with trimethylsilyl chloride in the presence of a base such as N-methylmorpholine (NMM). The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the tetrahydropyran ring, preventing unwanted reactions at the protected site. During deprotection, the trimethylsilyl group is removed under acidic conditions, restoring the original functional group .

Comparison with Similar Compounds

Uniqueness: 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its role as a protecting group and intermediate in pharmaceutical synthesis highlights its importance in both academic and industrial research .

Properties

CAS No.

918422-55-6

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

5-trimethylsilyloxan-2-one

InChI

InChI=1S/C8H16O2Si/c1-11(2,3)7-4-5-8(9)10-6-7/h7H,4-6H2,1-3H3

InChI Key

UVSGHOKXFZINQB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CCC(=O)OC1

Origin of Product

United States

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